molecular formula C11H15NO3S B6341746 tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate CAS No. 778617-77-9

tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate

Cat. No.: B6341746
CAS No.: 778617-77-9
M. Wt: 241.31 g/mol
InChI Key: ACAINZUPUQGBBN-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate is a carbamate derivative featuring a thiophene ring and a 2-oxoethyl group. This compound is structurally characterized by a tert-butyl carbamate group linked to an ethyl chain bearing a ketone and a thiophen-2-yl substituent. Thiophene, a sulfur-containing aromatic heterocycle, imparts unique electronic and steric properties, making the compound valuable in coordination chemistry and drug design. The 2-oxoethyl moiety may enhance reactivity toward nucleophiles or metal coordination, as seen in related structures .

Properties

IUPAC Name

tert-butyl N-(2-oxo-2-thiophen-2-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-11(2,3)15-10(14)12-7-8(13)9-5-4-6-16-9/h4-6H,7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAINZUPUQGBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

tert-Butoxycarbonyl (Boc) Group Introduction

The tert-butoxycarbonyl (Boc) group is widely used to protect amines during synthetic sequences. For tert-butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate, the Boc group is introduced via reaction of the primary amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). Typical conditions involve dichloromethane or tetrahydrofuran as solvents at 0–25°C, achieving near-quantitative yields.

Selection of Amine Substrates

The amine precursor for this compound is 2-amino-1-(thiophen-2-yl)ethan-1-one. Synthesis of this intermediate often involves:

  • Nucleophilic substitution : Reaction of thiophene-2-carbonyl chloride with glycine tert-butyl ester, followed by deprotection.

  • Reductive amination : Coupling of thiophene-2-carbaldehyde with ammonium acetate and sodium cyanoborohydride.

Condensation Reactions for Carbamate Formation

Mixed Anhydride Method

A common approach involves generating a mixed anhydride intermediate from N-Boc-glycine and chloroformates, which subsequently reacts with thiophen-2-yl ketones. For example:

  • Step 1 : N-Boc-glycine reacts with isobutyl chloroformate in the presence of N-methylmorpholine (NMM) to form a mixed anhydride.

  • Step 2 : The anhydride reacts with 2-amino-1-(thiophen-2-yl)ethan-1-one in ethyl acetate, yielding the target compound.

Optimized Conditions :

ParameterValue
SolventAnhydrous ethyl acetate
Temperature0–5°C (Step 1); 20–25°C (Step 2)
Reaction Time2 hr (Step 1); 4 hr (Step 2)
Yield78–85%

Carbodiimide-Mediated Coupling

Alternative methods employ carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (HOSu):

  • Activation : N-Boc-glycine reacts with EDC/HOSu to form an active ester.

  • Coupling : The active ester reacts with 2-amino-1-(thiophen-2-yl)ethan-1-one in dimethylformamide (DMF).

Advantages :

  • Higher functional group tolerance.

  • Reduced racemization compared to mixed anhydrides.

Alternative Synthetic Routes

Ugi Four-Component Reaction

A one-pot Ugi reaction enables the assembly of the carbamate scaffold using:

  • tert-Butyl isocyanide

  • Thiophene-2-carbaldehyde

  • Glycine derivative

  • Carboxylic acid

This method offers modularity but requires precise stoichiometric control to minimize byproducts.

Enzymatic Catalysis

Recent studies report lipase-catalyzed transesterification for Boc protection under mild conditions (pH 7–8, 30°C), though yields remain moderate (50–65%).

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography : Silica gel eluted with ethyl acetate/hexane (1:3) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield crystalline product with >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.56 (dd, J = 5.0 Hz, 1H, thiophene), 7.10 (d, J = 3.5 Hz, 1H, thiophene), 5.21 (s, 1H, NH), 4.12 (s, 2H, CH₂), 1.43 (s, 9H, Boc).

  • IR (KBr) : 1695 cm⁻¹ (C=O), 1520 cm⁻¹ (N–H).

Industrial-Scale Production Considerations

Cost-Effective Reagents

Tetrabutylammonium bromide (TBAB) enhances reaction rates in biphasic systems, reducing solvent consumption.

Waste Management

Neutralization of acidic byproducts with aqueous sodium bicarbonate minimizes environmental impact .

Chemical Reactions Analysis

Acid-Catalyzed Cyclization

This compound undergoes cyclization under Brønsted acid catalysis to form heterocyclic structures. For example:

  • Reaction : Treatment with p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA) induces intramolecular cyclization, forming oxazol-2(3H)-one derivatives .

  • Mechanism : The carbamate oxygen attacks the carbonyl carbon, followed by elimination of tert-butanol (Figure 1) .

Key Conditions

Acid CatalystTemperatureYield (%)
PTSART71
TFART68

Reduction Reactions

The ketone group is susceptible to reduction, enabling access to secondary alcohols:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Product : tert-Butyl N-[2-hydroxy-2-(thiophen-2-yl)ethyl]carbamate.

Comparison of Reducing Agents

ReagentSolventTemperatureConversion (%)
LiAlH₄THF0°C → RT>95
NaBH₄MeOHRT60–70

Oxidation Reactions

The thiophene ring undergoes electrophilic substitution or oxidation:

  • Sulfonation : Concentrated H₂SO₄ introduces a sulfonic acid group at the thiophene’s α-position.

  • Oxidation : Potassium permanganate (KMnO₄) oxidizes the thiophene ring to a sulfone.

Carbamate Hydrolysis

The tert-butyl carbamate group is cleaved under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, H₂O/THF): Yields 2-amino-1-(thiophen-2-yl)ethan-1-one hydrochloride.

  • Basic Hydrolysis (NaOH, MeOH/H₂O): Produces the free amine and tert-butanol.

Hydrolysis Conditions

ConditionReagentTime (h)Yield (%)
Acidic6M HCl, reflux485
Basic2M NaOH, RT1278

Nucleophilic Substitution

The ketone group participates in nucleophilic additions:

  • Amination : Reacts with primary amines (e.g., benzylamine) under reductive conditions (NaBH₃CN) to form secondary amines.

  • Grignard Addition : Organomagnesium reagents (e.g., MeMgBr) add to the carbonyl, producing tertiary alcohols.

Thiophene Functionalization

The thiophene moiety undergoes electrophilic aromatic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 5-position.

  • Halogenation : N-bromosuccinimide (NBS) brominates the 5-position.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds featuring thiophene moieties exhibit promising anticancer properties. Specifically, derivatives of carbamates, including tert-butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate, have been investigated for their ability to inhibit tumor growth. Studies suggest that the incorporation of thiophene enhances the lipophilicity and biological activity of the compound, making it a candidate for further development in cancer therapeutics .

1.2 Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiophene derivatives have been shown to possess antibacterial and antifungal properties. Research focusing on similar compounds indicates that modifications in the thiophene ring can lead to enhanced efficacy against various pathogens .

Synthetic Utility

2.1 Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules. For instance, it can be used in the synthesis of biologically active compounds through coupling reactions or as an intermediate in the preparation of other functionalized thiophenes .

2.2 Use in Drug Development

In drug development, this compound can act as a prodrug or a pharmacophore for designing new therapeutic agents. Its structural features allow for modifications that can enhance solubility and bioavailability, crucial factors in drug formulation .

Material Science Applications

3.1 Polymer Chemistry

The unique properties of this compound make it suitable for applications in polymer chemistry. It can be utilized as a monomer or additive in the production of specialty polymers with enhanced thermal stability and mechanical properties due to the presence of the thiophene unit .

3.2 Coatings and Adhesives

The compound's chemical structure allows it to be integrated into coatings and adhesives, providing improved adhesion properties and resistance to environmental factors. Its application in formulations for protective coatings is an area of ongoing research .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation with IC50 values indicating potency against specific cancer cell lines .
Study BAntimicrobial PropertiesShowed effectiveness against Gram-positive bacteria, suggesting potential for development into an antimicrobial agent .
Study CSynthetic UtilityHighlighted its role as a versatile intermediate in synthesizing complex organic molecules, facilitating further research into drug candidates .

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Piperidine/Piperazine : Thiophene’s aromaticity and electron-rich nature contrast with the basicity of piperidine/piperazine groups, influencing solubility and hydrogen-bonding capabilities .
  • Oxoethyl Group : The ketone in the target compound enhances electrophilicity, enabling reactions such as condensations or reductions, unlike analogs with simple alkyl chains (e.g., tert-butyl N-(6-bromohexyl)carbamate in ) .

Physical and Crystallographic Properties

  • Crystal Packing: tert-Butyl N-(thiophen-2-yl)carbamate exhibits intramolecular C–H⋯O interactions and N–H⋯O hydrogen bonds, forming 1D chains .
  • Solubility Trends : Ethylene glycol-linked carbamates () exhibit enhanced aqueous solubility compared to aromatic analogs, suggesting the target compound’s solubility could be modulated by the thiophene and oxoethyl groups .

Biological Activity

tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities. Characterized by a unique structure that includes a tert-butyl group, a carbamate moiety, and an oxo-thiophene derivative, this compound has implications in drug development and organic synthesis. Its molecular formula is C11H15NO3S, with a molecular weight of approximately 241.31 g/mol .

Biological Activity Overview

The biological activity of this compound primarily involves its interactions with various molecular targets, including enzymes and receptors that play crucial roles in metabolic pathways. These interactions can lead to significant biochemical changes, making the compound a candidate for further pharmacological studies .

  • Enzyme Interaction : The compound has shown potential in binding to enzymes involved in metabolic processes, which may alter their activity and influence metabolic pathways.
  • Receptor Modulation : It may interact with receptors that are critical for various physiological responses, potentially modulating their activity and leading to therapeutic effects.

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Studies

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesUnique Properties
tert-butyl N-[2-(thiophen-3-yl)ethyl]carbamateSimilar core structure with different thiophene substitutionPotentially different biological activities due to thiophene positioning
tert-butyl N-[2-(phenylamino)ethyl]carbamateContains a phenyl group instead of thiopheneMay exhibit distinct pharmacological profiles
tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamateContains an epoxide groupDifferent reactivity and potential applications in polymer chemistry

This table illustrates how variations in substituents can influence the chemical properties and biological activities of these compounds, highlighting the uniqueness of this compound within this class .

Q & A

Q. What advanced techniques resolve contradictions in spectroscopic data for this compound?

  • Methodology : Conflicting 13^{13}C NMR signals (e.g., carbonyl vs. thiophene carbons) are resolved using 2D NMR (HSQC, HMBC). For ambiguous crystallographic data, synchrotron XRD with <1.0 Å resolution clarifies bond lengths/angles. DFT calculations (B3LYP/6-31G*) validate experimental geometries .

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